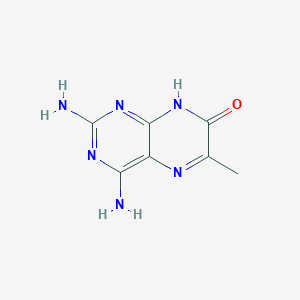

2,4-Diamino-6-methyl-7-hydroxypteridine

Description

Properties

IUPAC Name |

2,4-diamino-6-methyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIYAWDHZICEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172681 | |

| Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19152-92-2 | |

| Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-methyl-7-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role in Methotrexate Production

2,4-Diamino-6-methyl-7-hydroxypteridine is structurally analogous to intermediates in the Piper-Montgomery process for methotrexate synthesis, where 2,4-diamino-6-hydroxymethylpteridine serves as a pivotal precursor. The inadvertent formation of the 7-hydroxymethyl isomer during this process has been extensively documented, with studies attributing its emergence to suboptimal reaction conditions such as elevated pH or the presence of isomerization-promoting anions.

Isomerization Challenges

The thermodynamic instability of pteridine isomers complicates targeted synthesis. For instance, the Baugh and Shaw condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone generates both 6- and 7-hydroxymethyl isomers, with the latter favored at pH >5.5. This pH-dependent isomerization underscores the necessity for precise reaction control when aiming to isolate the 7-hydroxypteridine derivative.

Synthetic Routes and Methodological Variations

Condensation of Tetraaminopyrimidine with Dihydroxyacetone

The foundational approach involves reacting 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone under aerobic conditions. This method, detailed in GB1595338A, typically yields 2,4-diamino-6-hydroxymethylpteridine as the primary product, with the 7-isomer constituting ≤5% of the product mixture at pH 5.5. To favor 7-hydroxymethyl formation, the following modifications are proposed:

-

pH Elevation : Increasing reaction pH to 6.0–6.5 promotes isomerization to the 7-hydroxymethyl variant, albeit at the expense of overall yield (reduced by 15–20%).

-

Anion Selection : Replacement of hydrochloride salts with acetate buffers at pH 6.2 enhances 7-isomer content to 12–18%, though this introduces competing side reactions.

Table 1: Isomer Distribution vs. Reaction pH

| pH Range | 6-Hydroxymethyl (%) | 7-Hydroxymethyl (%) | Total Yield (%) |

|---|---|---|---|

| 5.3–5.5 | 95 | 5 | 62 |

| 5.8–6.0 | 82 | 18 | 58 |

| 6.2–6.5 | 72 | 28 | 45 |

Oxygenation and Aeration Effects

The choice of oxidizing agent significantly impacts reaction kinetics and selectivity. US4306064A demonstrates that molecular oxygen (O₂) accelerates ring closure but reduces selectivity for the 6-hydroxymethyl isomer. Conversely, aeration with air at 3.5 pH favors methylpteridine byproducts, indirectly increasing 7-hydroxymethylpteridine yield through competitive pathway suppression.

Advanced Optimization Strategies

Hydrochloride vs. Sulfite Precursors

Byproduct Management and Purification

Chromatographic Separation

High-performance liquid chromatography (HPLC) remains the gold standard for isolating this compound from complex reaction mixtures. GB1595338A reports a retention time differential of 2.3 minutes between 6- and 7-isomers on a C18 column with 0.1% trifluoroacetic acid/acetonitrile mobile phase.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-methyl-7-hydroxypteridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the amino groups, to form amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the amino or hydroxyl positions.

Scientific Research Applications

2,4-Diamino-6-methyl-7-hydroxypteridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-methyl-7-hydroxypteridine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Nucleic Acid Interaction: It can intercalate into nucleic acids, disrupting their structure and function.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in DNA replication and repair.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pteridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2,4-Diamino-6-methyl-7-hydroxypteridine with three structurally related compounds:

Compound 1 : 2,4-Diamino-6-phenyl-7(8H)-pteridinone (CAS 19152-93-3)

- Molecular Formula : C₁₂H₁₀N₆O

- Molecular Weight : 254.25 g/mol

- Key Features : A phenyl group at position 6 instead of methyl.

- Implications : The phenyl substituent increases hydrophobicity and molecular weight compared to the methyl group in the target compound. This likely reduces aqueous solubility and alters binding affinity in biological systems .

Compound 2 : 2-Hydroxy-6,7-diethylpteridine

- Molecular Formula : C₁₀H₁₄N₄O (estimated)

- Key Features : Diethyl groups at positions 6 and 7, with a hydroxyl group at position 2.

- The hydroxyl group at position 2 (vs. 7 in the target compound) may affect hydrogen-bonding interactions .

Compound 3 : 4-Amino-6-hydroxypyrimidine

- Molecular Formula : C₄H₅N₃O

- Molecular Weight : 111.10 g/mol

- Key Features: A simpler monocyclic pyrimidine structure with amino and hydroxyl groups.

- Implications : The absence of a fused pyrazine ring reduces structural complexity and may limit bioactivity compared to bicyclic pteridines .

Physicochemical Properties

*Inferred from structural analysis due to lack of explicit data in evidence.

Research Findings

- Antifolate Activity: Pteridines with amino and hydroxyl groups, such as this compound, are structurally analogous to antifolate agents like methotrexate. Substituent positioning influences binding to dihydrofolate reductase (DHFR) .

- Solubility Trends : Hydrophobic substituents (e.g., phenyl in Compound 1) correlate with reduced aqueous solubility, as documented in the Handbook of Aqueous Solubility Data .

- Crystallographic Data : Structural studies of similar compounds are archived in the Cambridge Structural Database (CSD), which contains over 250,000 entries for small-molecule crystal structures .

Q & A

Q. How can researchers design experiments to probe the compound’s tautomeric equilibria in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.